
2-(Bromomethyl)-4-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-isopropylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second carbon and an isopropyl group attached to the fourth carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-isopropylpyridine typically involves the bromination of 4-isopropylpyridine. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-isopropylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products like 2-(Azidomethyl)-4-isopropylpyridine, 2-(Thiophenylmethyl)-4-isopropylpyridine.
Oxidation: this compound N-oxide.
Reduction: 2-Methyl-4-isopropylpyridine.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-isopropylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-isopropylpyridine largely depends on the context in which it is used. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- 2-Bromomethyl-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-4-isopropylpyridine is unique due to the presence of both a bromomethyl and an isopropyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6H2,1-2H3 |
Clave InChI |
ZGVVVZCJVWBMJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)

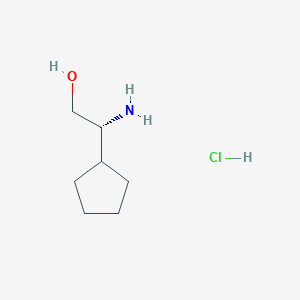
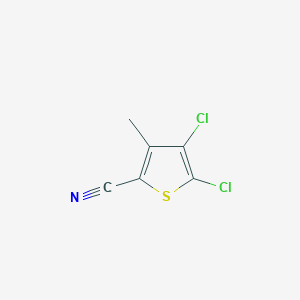
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)
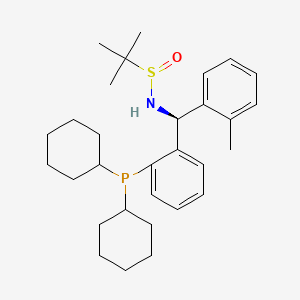
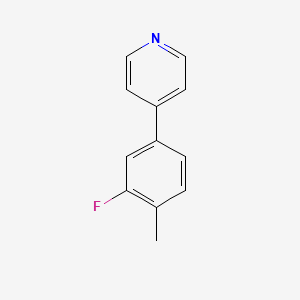
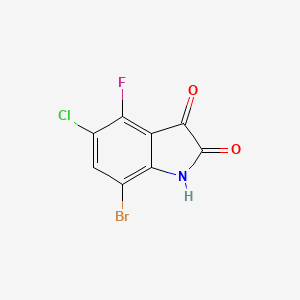
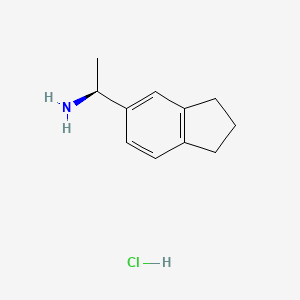
![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)

